molecular formula C10H9NO B1530918 2-Methylquinolin-5-ol CAS No. 607-72-7

2-Methylquinolin-5-ol

Cat. No.: B1530918
CAS No.: 607-72-7
M. Wt: 159.18 g/mol
InChI Key: SCDOECQNQZPWAJ-UHFFFAOYSA-N
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Description

2-Methylquinolin-5-ol is an organic compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring structure. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Methylquinolin-5-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes often involves the formation of a complex that can either inhibit or enhance the enzyme’s activity, depending on the specific context of the reaction . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and, consequently, their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes . In terms of cellular metabolism, this compound has been observed to alter metabolic fluxes, impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For example, it can bind to the active site of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with DNA, influencing gene expression by either promoting or hindering the binding of transcription factors . These interactions can result in significant changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and proliferation rates

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit beneficial properties such as anti-inflammatory or antioxidant activities . At higher doses, this compound can become toxic, leading to adverse effects such as liver damage or neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body . This compound can also influence metabolic fluxes by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters such as ABC transporters, which facilitate its movement across cellular membranes . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by specific targeting signals or post-translational modifications that guide it to particular organelles . The subcellular distribution of this compound can significantly influence its biochemical interactions and overall cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylquinolin-5-ol can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, where 2-aminobenzaldehyde reacts with acetic anhydride to form quinoline derivatives.

Industrial Production Methods: In industrial settings, the compound is often produced through continuous flow processes to ensure high purity and yield. These methods involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of 2-methylquinoline.

  • Substitution: Generation of various substituted quinoline derivatives.

Scientific Research Applications

2-Methylquinolin-5-ol is widely used in scientific research due to its versatile properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In biology, it is used as a probe for studying enzyme activities and as a potential therapeutic agent for various diseases. In medicine, it has shown promise in the treatment of bacterial infections and cancer.

Comparison with Similar Compounds

  • Quinaldine

  • 2-Methylquinoline

  • 4-Hydroxy-2-methylquinoline

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Properties

IUPAC Name

2-methylquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDOECQNQZPWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458640
Record name 2-Methylquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-72-7
Record name 2-Methyl-5-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylquinolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of the 5-amino-2,4-dibromophenol prepared in example 3 (13 g, 49 mmol), acetic acid (65 mL) and HCl (65 mL) was added crotonaldehyde and the resultant mixture was heated at reflux for 1.5 h under argon. HBr (65 mL) and aniline (13 mL) were added and the mixture was refluxed for 5 h. After cooling, the reaction mixture was neutralized by adding of NaHCO3 (˜180 g) and then extracted with EtOAc. The organic extract was dried (MgSO4) and concentrated in vacuo to give a black solid (22 g). The crude product was purified by column chromatography (eluents: CH2Cl2-MeOH 98:2). Yield 5 g (49%) brown-white solid. Rf=0.43 (CH2Cl2-MeOH 9:1).
Quantity
13 g
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65 mL
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65 mL
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resultant mixture
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13 mL
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180 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-methylquinolin-5-ol in the synthesis of the antimicrobial agents described in the paper?

A1: this compound serves as a starting material in the multi-step synthesis of a series of 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazole derivatives. These derivatives were designed to incorporate four known moieties, including this compound, with the goal of creating compounds with potent antimicrobial activity. The this compound moiety is incorporated into the final structure of these derivatives and is thought to contribute to their overall antimicrobial properties. []

Q2: Is there information available about the specific structural characteristics of this compound analyzed in the paper?

A2: While the paper utilizes this compound as a starting material, it primarily focuses on the synthesis and characterization of the final 1,3,4-thiadiazole derivatives. The paper does not delve into the specific spectroscopic data or structural analysis of this compound itself. []

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